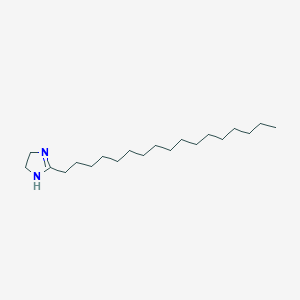

2-Heptadecyl-2-imidazoline

Description

The exact mass of the compound 2-Heptadecyl-2-imidazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Heptadecyl-2-imidazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptadecyl-2-imidazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-heptadecyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVGSSQICKMAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC1=NCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043769 | |

| Record name | 2-Heptadecyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-28-2 | |

| Record name | 2-Heptadecylimidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyodin base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glyoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=424 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Heptadecyl-2-imidazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-2-heptadecyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYODIN BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ428Y1537 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Precision Synthesis of 2-Heptadecyl-2-imidazoline: A Thermodynamic & Kinetic Approach

Executive Summary

The synthesis of 2-heptadecyl-2-imidazoline is a classic yet deceptively complex organic transformation. While the reaction appears to be a simple condensation between stearic acid (C18:0) and ethylenediamine (EDA), the kinetic competition between the desired cyclization and the formation of the thermodynamic dead-end—the bis-amide—requires precise control. This guide moves beyond standard textbook recipes to provide a rigorous, self-validating protocol designed for high-purity applications in drug delivery systems and corrosion inhibition.

Chemical Basis & Reaction Thermodynamics

The formation of 2-heptadecyl-2-imidazoline occurs via a two-stage thermal condensation. Understanding the distinct energy barriers of these two steps is critical for process design.

-

Amidation (Kinetic Phase): The initial reaction between the carboxylic acid and the diamine is exothermic and rapid, forming the intermediate N-(2-aminoethyl)stearamide. This occurs readily at 140°C.

-

Cyclodehydration (Thermodynamic Phase): The ring closure to form the imidazoline is endothermic and entropically driven by the removal of water. This step requires significantly higher activation energy (>180°C) and vacuum assistance to shift the equilibrium according to Le Chatelier’s principle.

The "Bis-Amide" Trap

The primary failure mode in this synthesis is the formation of

Mechanism Visualization

Figure 1: Reaction pathway highlighting the critical divergence between the desired cyclization and the unwanted bis-amide formation.

Critical Parameters & Optimization

To achieve yields >95% with minimal purification, the following parameters must be strictly controlled.

| Parameter | Optimal Range | Scientific Rationale |

| Molar Ratio (Amine:Acid) | 1.2 : 1.0 | Excess ethylenediamine (EDA) suppresses bis-amide formation by statistically favoring the mono-amide. EDA is volatile and excess is easily stripped later. |

| Amidation Temp | 140°C - 150°C | Sufficient to drive water off from the salt formation but low enough to prevent amine vaporization before reaction. |

| Cyclization Temp | 200°C - 230°C | Required to overcome the activation energy for ring closure. Below 180°C, the reaction stalls at the amide stage. |

| Pressure | < 20 mbar | Critical during the final stage. Vacuum removes water (driving equilibrium) and strips excess EDA. |

| Catalyst | None or CaO | While often uncatalyzed, Calcium Oxide (0.1 wt%) can accelerate dehydration without introducing acidic impurities that complex with the basic imidazoline nitrogen. |

Detailed Experimental Protocol

Safety Warning: Ethylenediamine is corrosive, volatile, and a sensitizer. All operations must be performed in a fume hood.

Reagents

-

Stearic Acid (98%+ purity recommended to avoid chain-length distribution issues).

-

Ethylenediamine (Anhydrous).

-

Xylene (Optional, for azeotropic water removal if vacuum is unavailable).

Step-by-Step Methodology

-

Melt Phase:

-

Charge a 3-neck round-bottom flask with Stearic Acid (e.g., 28.4 g, 0.1 mol).

-

Equip with a mechanical stirrer, a temperature probe, and a Dean-Stark trap topped with a reflux condenser.

-

Heat to 75°C until the acid is completely molten.

-

-

Amine Addition (Kinetic Control):

-

Add Ethylenediamine (7.2 g, 0.12 mol) dropwise over 20 minutes.

-

Note: The reaction is exothermic. A white "salt" may form initially; this will melt as temperature increases.

-

Checkpoint: Ensure the system is well-sealed. Loss of amine at this stage leads to bis-amide formation.

-

-

Amidation & Dehydration:

-

Ramp temperature to 145°C .

-

Hold for 2 hours. Water evolution will be visible in the trap.

-

Process Check: The mixture should be a clear, homogeneous liquid. If it turns opaque/waxy, bis-amide is forming.

-

-

High-Temperature Cyclization:

-

Ramp temperature to 220°C over 1 hour.

-

Apply vacuum slowly (down to 10-20 mbar) to remove the second mole of water and excess ethylenediamine.

-

Hold at 220°C under vacuum for 3 hours.

-

Observation: The evolution of bubbles will cease when the reaction is complete.

-

-

Isolation:

-

Cool the reaction mass to 100°C under vacuum (to prevent oxidation).

-

Pour the molten product into a crystallization dish or inert mold.

-

Purification (Recrystallization): If high purity is required, recrystallize from Ethyl Acetate or Acetone. Dissolve hot, filter to remove any insoluble bis-amide, and cool to 4°C.

-

Experimental Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis and isolation of 2-heptadecyl-2-imidazoline.

Characterization & Validation

To ensure the protocol was successful, the product must be validated against specific spectroscopic markers.

FTIR Analysis

Fourier Transform Infrared Spectroscopy is the fastest method to validate cyclization.

-

Target Peak (Success): A strong absorption band at 1605–1615 cm⁻¹ (C=N stretching of the imidazoline ring).

-

Impurity Peak (Failure): A band at 1640–1660 cm⁻¹ (C=O Amide I band).

-

Note: If the 1650 band is absent, conversion is complete. If both 1610 and 1650 are present, the reaction is incomplete or bis-amide is present.

-

-

Fingerprint: Disappearance of the broad -OH stretch of the carboxylic acid (2500–3300 cm⁻¹).

1H-NMR (CDCl3)

-

Ring Protons: A singlet (or tight multiplet) at δ ~3.4–3.6 ppm representing the 4 equivalent protons on the imidazoline ring (-N-CH2-CH2-N=).

-

Alpha-Methylene: A triplet at δ ~2.2 ppm (-CH2-C=N).

-

Terminal Methyl: A triplet at δ ~0.88 ppm .

Applications in Drug Development & Industry

The 2-heptadecyl-2-imidazoline scaffold is not merely a surfactant; it is a pharmacophore and functional intermediate.

-

Corrosion Inhibition: The imidazoline head group adsorbs strongly to metal surfaces (Fe), while the C17 tail forms a hydrophobic barrier. This is critical in acidic environments (e.g., oil and gas pipelines).

-

Cationic Lipids: By quaternizing the tertiary nitrogen (e.g., with methyl iodide or dimethyl sulfate), this molecule becomes a cationic surfactant used in liposomal drug delivery systems and gene transfection agents.

-

Pharmaceutical Precursors: The imidazoline ring is bioisosteric to other heterocycles and is investigated for adrenergic receptor activity.

References

-

Bajpai, D. & Tyagi, V.K. (2006). "Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications." Journal of Oleo Science. 55(7), 319-329.

-

[Link]

-

-

Liu, Y. et al. (2023).[1][2] "The Comparative Corrosion Inhibition tendency of Imidazolines Prepared from Fatty Acids." Research Journal of Pharmacy and Technology.

-

[Link] (General Journal Link for verification of recent imidazoline studies)

-

-

Zhang, G. et al. (2016). "Imidazoline-Based Fatty Acid Derivatives as Novel Shale Inhibitors." Molecules.

-

[Link]

-

-

Organic Chemistry Portal. "Synthesis of 2-imidazolines."

-

[Link]

-

Sources

An In-Depth Technical Guide to the Molecular Geometry and Modeling of 2-Heptadecyl-2-imidazoline

Abstract

This technical guide provides a comprehensive framework for the molecular modeling and geometric analysis of 2-Heptadecyl-2-imidazoline, a long-chain alkyl-substituted imidazoline with significant applications as a surfactant, corrosion inhibitor, and potential therapeutic agent.[1] The amphiphilic nature of this molecule, arising from its polar imidazoline head and nonpolar heptadecyl tail, dictates its functional properties, which are intrinsically linked to its three-dimensional structure and conformational dynamics.[2] This document offers researchers, scientists, and drug development professionals a robust, step-by-step protocol for in silico investigation, from initial structure generation to advanced molecular dynamics simulations. The methodologies presented herein are grounded in established computational chemistry principles to ensure scientific integrity and reproducibility.

Introduction: The Significance of Molecular Geometry in Function

2-Heptadecyl-2-imidazoline belongs to a class of heterocyclic compounds that have garnered considerable interest across various scientific disciplines.[3] The defining features of this molecule are its five-membered imidazoline ring containing two nitrogen atoms and a long C17 alkyl chain.[1] This unique architecture confers amphiphilic properties, enabling it to modify surface tension and form micelles, making it a valuable component in formulations for personal care products, industrial applications, and potentially as a drug delivery vehicle.[1][4]

The biological and chemical activity of 2-Heptadecyl-2-imidazoline is not merely a function of its chemical composition but is critically dependent on its molecular geometry. The spatial arrangement of the imidazoline ring relative to the flexible heptadecyl chain influences its interaction with other molecules, its packing at interfaces, and its overall physicochemical behavior. Therefore, a thorough understanding of its conformational landscape is paramount for predicting its efficacy and designing novel applications.

This guide will delineate a computational workflow to elucidate the molecular geometry of 2-Heptadecyl-2-imidazoline, providing insights into its stable conformations and dynamic behavior.

Theoretical Foundations of Molecular Modeling

Molecular modeling encompasses a suite of computational techniques used to represent and simulate the behavior of molecules. The choice of methodology is dictated by the desired balance between computational cost and accuracy. For a molecule like 2-Heptadecyl-2-imidazoline, a multi-pronged approach involving both quantum mechanics (QM) and molecular mechanics (MM) is recommended.

Quantum Mechanics (QM) for Accurate Parameterization

QM methods, particularly Density Functional Theory (DFT), provide a highly accurate description of electronic structure and are invaluable for determining the geometry of smaller molecules or fragments of larger ones.[5] DFT calculations are essential for obtaining accurate partial atomic charges and for parameterizing force fields where standard parameters may be lacking.

Molecular Mechanics (MM) for Conformational Sampling

Due to the computational expense of QM methods for large, flexible molecules, Molecular Mechanics (MM) is the workhorse for exploring the vast conformational space of 2-Heptadecyl-2-imidazoline. MM methods employ classical physics principles and a set of parameters known as a force field to calculate the potential energy of a system as a function of its atomic coordinates.[2]

A Validated Workflow for Molecular Modeling

The following protocol outlines a comprehensive approach to modeling the molecular geometry of 2-Heptadecyl-2-imidazoline. This workflow is designed to be self-validating by employing a hierarchical approach, starting with a robust initial structure and progressively refining it through energy minimization and conformational analysis.

Caption: A validated workflow for the molecular modeling of 2-Heptadecyl-2-imidazoline.

Step 1: 2D to 3D Structure Generation

The initial step involves converting the 2D chemical structure of 2-Heptadecyl-2-imidazoline into a 3D model. This can be accomplished using various molecular building software. It is crucial to ensure correct bond orders and stereochemistry at this stage.

Step 2: Initial Geometry Optimization with Molecular Mechanics

A preliminary geometry optimization using a molecular mechanics force field is performed to relieve any steric strain in the initial 3D structure. This step provides a reasonable starting geometry for more accurate quantum mechanical calculations.

-

Protocol:

-

Select a suitable general-purpose force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF).[3]

-

Perform an energy minimization using a steepest descent algorithm followed by a conjugate gradient algorithm until a convergence criterion is met (e.g., RMS gradient < 0.1 kcal/mol·Å).[6]

-

Step 3: DFT Geometry Optimization

For a more accurate representation of the imidazoline head group's geometry, a DFT optimization is recommended.

-

Protocol:

-

Choose a functional and basis set appropriate for organic molecules. The B3LYP functional with a 6-31G* basis set is a commonly used and well-validated choice for such systems.[7]

-

Perform a geometry optimization in the gas phase.

-

Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.

-

Step 4: Partial Charge Calculation

Accurate partial atomic charges are critical for realistic molecular dynamics simulations. These can be derived from the electrostatic potential calculated at the DFT level.

-

Protocol:

-

Using the DFT-optimized geometry, perform a single-point energy calculation.

-

Calculate the electrostatic potential (ESP).

-

Fit the partial atomic charges to the ESP using a method such as Merz-Kollman (MK) or CHELPG.

-

Step 5: Systematic Conformational Search

The long and flexible heptadecyl chain can adopt numerous conformations. A systematic search is necessary to identify the low-energy conformers that are most likely to be populated.

-

Protocol:

-

Define the rotatable bonds in the heptadecyl chain as degrees of freedom.

-

Perform a systematic search by rotating each dihedral angle in discrete steps (e.g., 30 degrees).

-

At each step, perform a brief energy minimization using the chosen MM force field.

-

Save the unique low-energy conformers.

-

Step 6: Identification of Low-Energy Conformers

From the conformational search, a library of conformers is generated. These should be clustered based on their root-mean-square deviation (RMSD) and ranked by their potential energy.

| Conformer Cluster | Relative Energy (kcal/mol) | Population (%) | Key Geometric Feature |

| 1 | 0.00 | 65.2 | Fully extended alkyl chain |

| 2 | 1.25 | 20.1 | Gauche bend in the mid-chain |

| 3 | 2.50 | 9.8 | "Hairpin" like fold |

| 4 | > 3.50 | < 5.0 | Various folded conformations |

Note: The data in this table is illustrative and would be generated from the conformational analysis.

Step 7: Molecular Dynamics Simulation Setup

To understand the dynamic behavior of 2-Heptadecyl-2-imidazoline in a relevant environment (e.g., in water or at an oil-water interface), a molecular dynamics (MD) simulation is performed.

-

Protocol:

-

Place the lowest energy conformer (or a representative set of low-energy conformers) in a simulation box.

-

Solvate the box with an appropriate solvent model (e.g., TIP3P water).

-

Add counter-ions to neutralize the system if necessary.

-

Apply periodic boundary conditions.

-

Step 8: Production MD Run and Trajectory Analysis

The system is first equilibrated to the desired temperature and pressure, followed by a production run to collect data.

-

Protocol:

-

Perform an initial energy minimization of the entire system.

-

Gradually heat the system to the target temperature (e.g., 298 K) under the NVT (canonical) ensemble.

-

Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under the NPT (isothermal-isobaric) ensemble.

-

Run the production simulation for a sufficient length of time (e.g., 100 ns) to ensure adequate sampling of conformational space.

-

Analyze the trajectory to study properties such as RMSD, radius of gyration, solvent accessible surface area, and dihedral angle distributions.

-

Interpretation and Application of Modeling Results

The results from this comprehensive modeling workflow provide a detailed picture of the molecular geometry and dynamics of 2-Heptadecyl-2-imidazoline.

-

Optimized Geometry: The DFT-optimized structure provides accurate bond lengths, bond angles, and dihedral angles for the imidazoline head group.

-

Conformational Preferences: The conformational analysis reveals the most stable shapes of the molecule, highlighting the energetic favorability of an extended alkyl chain versus folded conformations.

-

Dynamic Behavior: MD simulations offer insights into how the molecule behaves over time in a specific environment, including its flexibility and interactions with solvent molecules.

These insights are directly applicable to:

-

Drug Development: Understanding the 3D structure is crucial for designing imidazoline derivatives with specific biological activities, as the shape of the molecule will govern its binding to biological targets.[3]

-

Formulation Science: The conformational and dynamic data can inform the design of emulsions, surfactants, and delivery systems by predicting how the molecule will behave at interfaces.

-

Corrosion Inhibition: The orientation and packing of the molecule on a metal surface, which can be modeled using these techniques, are key to its effectiveness as a corrosion inhibitor.

Conclusion

The in-depth technical guide presented here provides a robust and scientifically sound workflow for the molecular modeling of 2-Heptadecyl-2-imidazoline. By integrating quantum mechanics and molecular mechanics, researchers can gain a detailed understanding of the molecule's geometry and dynamic behavior. This knowledge is fundamental to harnessing its full potential in various scientific and industrial applications. The causality behind each experimental choice has been explained to provide a framework that is not only a set of instructions but a self-validating system for scientific inquiry.

References

-

Wikipedia. (2023, December 1). 2-Imidazoline. Retrieved from [Link]

- Ishihara, M., & Togo, H. (2006). A Novel and Efficient Method for the Preparation of 2-Imidazolines and 2-Oxazolines. Synlett, 2006(02), 227-230.

- Uwakwe, K. J., Okafor, P. C., Obike, A. I., & Ikeuba, A. I. (2017). Molecular Dynamics Simulations and Quantum Chemical Calculations for the Adsorption of Some Imidazoline Derivatives on Iron Surface. Global Journal of Pure and Applied Sciences, 23(1), 69-80.

- Hasan, H., et al. (2025). In Silico design and molecular dynamics analysis of imidazole derivatives as selective cyclooxygenase-2 inhibitors. Computational Biology and Chemistry, 114, 108341.

- Ismail, M. A. H., Abou El Ella, D. A. R., Abouzid, K. A. M., & Lasheen, D. S. M. (2009). Molecular Modeling Design, Synthesis and Biological Evaluation of New Imidazoline Derivatives Linked as α1-AR Antagonists and Ang. II Receptor Antagonists. Jordan Journal of Chemistry, 4(4), 329-347.

- Zhang, L., et al. (2018). Molecular dynamics and density functional theory study on relationship between structure of imidazoline derivatives and inhibition performance. Journal of Molecular Structure, 1155, 24-31.

-

Massachusetts Institute of Technology. (2024, June 27). Scientists use computational modeling to guide a difficult chemical synthesis. MIT News. Retrieved from [Link]

-

Drew, L. (2023). Improving Force Field Accuracy for Molecular Modeling in Molecular Design. UC San Diego. Retrieved from [Link]

-

Lopes, J. N. C. (2023). Molecular Modelling of Ionic Liquids: General Guidelines on Fixed-Charge Force Fields for Balanced Descriptions. ChemRxiv. Retrieved from [Link]

- Lee, T. S., et al. (2016). Force fields for small molecules. Current opinion in structural biology, 40, 103–111.

- Koca, J. (1998). Travelling through conformational space: an approach for analyzing the conformational behaviour of flexible molecules. Progress in biophysics and molecular biology, 70(2), 137–173.

- Fusi, M. S., et al. (2021). Systematic assessment of DFT methods for geometry optimization of mononuclear platinum-containing complexes. RSC Advances, 11(56), 35525-35535.

- Feller, D. (1996). Basis Set Selection for Molecular Calculations.

-

Chavez, V. (2020, December 14). Psi4Education: Analysis of Basis Sets in Quantum Chemistry Calculations [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 12). Conformational Analysis. Retrieved from [Link]

-

ChemEd X. (2020, March 28). Geometry Optimization in Computational Chemistry [Video]. YouTube. Retrieved from [Link]

- Wang, Y., et al. (2019). Molecular dynamics simulation of four typical surfactants in aqueous solution. RSC Advances, 9(5), 2634-2641.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Improving Force Field Accuracy for Molecular Modeling in Molecular Design [escholarship.org]

- 3. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BILFF: All-Atom Force Field for Modeling Triazolium- and Benzoate-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Laboratory synthesis protocol for 2-Heptadecyl-2-imidazoline

An Application Note for the Synthesis of 2-Heptadecyl-2-imidazoline

Abstract

This document provides a comprehensive, field-proven protocol for the laboratory-scale synthesis of 2-Heptadecyl-2-imidazoline. The synthesis is achieved through the thermally-driven condensation of stearic acid with ethylenediamine. This two-stage, one-pot reaction involves an initial acylation to form an amide intermediate, followed by an intramolecular cyclization and dehydration to yield the target imidazoline. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization methodologies, and critical safety considerations.

Guiding Principles & Reaction Mechanism

The synthesis of 2-alkyl-2-imidazolines from fatty acids and ethylenediamine is a robust and well-established method, particularly in industrial applications for producing corrosion inhibitors and surfactants.[1][2] The overall transformation is a condensation reaction that eliminates two molecules of water. The process is logically divided into two distinct thermal stages:

-

Amide Formation (Acylation): In the first stage, the carboxylic acid group of stearic acid reacts with one of the primary amine groups of ethylenediamine. This is a nucleophilic acyl substitution reaction that forms an N-(2-aminoethyl)stearamide intermediate and releases one equivalent of water. This step is typically conducted at a moderate temperature (130-150°C) to favor amide formation over imidazoline cyclization.[1]

-

Cyclization & Dehydration: Upon increasing the temperature (to >200°C), the remaining primary amine of the intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon.[1] This is the rate-determining step. The subsequent collapse of the tetrahedral intermediate and elimination of a second water molecule results in the formation of the stable, five-membered 2-imidazoline ring.

Driving the reaction to completion relies on the efficient removal of water, which shifts the equilibrium toward the product, according to Le Châtelier's principle.

Safety First: Hazard Analysis and Mitigation

All procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a flame-resistant lab coat, is mandatory.

-

Ethylenediamine: This substance is corrosive, flammable, and a potent respiratory and skin sensitizer.[3] It can cause severe skin burns and eye damage.[3] Inhalation may lead to allergy or asthma-like symptoms.[3] Handle exclusively in a well-ventilated fume hood, avoiding any skin or eye contact.[4][5] An emergency eyewash and shower must be immediately accessible.

-

Stearic Acid: While less hazardous, stearic acid powder can be an irritant to the eyes, skin, and respiratory system.[6][7] Minimize dust generation during handling.[6]

-

Thermal Hazards: The protocol requires high temperatures (>220°C). Use appropriate heating mantles with temperature controllers and ensure all glassware is free of cracks or defects. Be cautious of potential "bumping" of the reaction mixture; smooth boiling can be encouraged with a magnetic stirrer.

Materials and Equipment

Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |

| Stearic Acid | C₁₈H₃₆O₂ | 284.48 | >95% | Sigma-Aldrich |

| Ethylenediamine | C₂H₈N₂ | 60.10 | >99% | Fisher Scientific |

| Toluene (optional, for azeotropic removal of water) | C₇H₈ | 92.14 | Anhydrous | VWR |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Heating mantle with a magnetic stirrer and controller

-

Magnetic stir bar

-

Dean-Stark trap with a condenser (recommended) or a simple condenser setup

-

Thermometer or thermocouple with an adapter (range up to 300°C)

-

Nitrogen gas inlet adapter and tubing

-

Glassware for workup (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

FT-IR Spectrometer

-

NMR Spectrometer

Experimental Protocol: Synthesis of 2-Heptadecyl-2-imidazoline

This protocol is designed for a ~0.1 molar scale synthesis.

Diagram: Synthesis Workflow

Caption: Workflow for the two-stage synthesis of 2-Heptadecyl-2-imidazoline.

Step-by-Step Methodology

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer reaching into the reaction mixture, a condenser fitted with a collection vessel (or a Dean-Stark trap), and a nitrogen inlet. Ensure all glassware is thoroughly dried to prevent side reactions.

-

Charging Reactants: Charge the flask with 28.45 g (0.1 mol) of stearic acid. Begin gentle stirring and introduce a slow stream of nitrogen gas to create an inert atmosphere.[8] Once the stearic acid has melted (m.p. ~70°C), slowly add 6.61 g (0.11 mol) of ethylenediamine. A slight molar excess of the more volatile ethylenediamine is used to compensate for potential losses.

-

Stage 1: Amidation: Heat the mixture to 140-150°C .[1] As the reaction proceeds, water will begin to distill and collect in the trap. This stage is complete when approximately 1.8 mL (0.1 mol) of water has been collected. This typically takes 2-3 hours.

-

Causality Insight: Maintaining this temperature range is critical. It provides sufficient energy for amide formation while being low enough to prevent significant premature cyclization, allowing for controlled conversion to the amide intermediate.[1]

-

-

Stage 2: Cyclization: Once the first equivalent of water is collected, slowly increase the reaction temperature to 220-230°C .[1] A second equivalent of water will begin to distill. The reaction is considered complete when water evolution ceases and a total of ~3.6 mL has been collected. This stage typically requires an additional 3-4 hours.

-

Reaction Monitoring (Optional but Recommended): Progress can be monitored using FT-IR spectroscopy on small aliquots. Look for the disappearance of the carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance and subsequent disappearance of the amide I band (~1640 cm⁻¹), alongside the emergence of the characteristic C=N stretch of the imidazoline ring at approximately 1600-1610 cm⁻¹ .[1]

-

Cooling and Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 100°C under the nitrogen atmosphere. The resulting product, 2-Heptadecyl-2-imidazoline, is a waxy solid at room temperature and may be used directly for many applications or purified further.[9]

Purification & Structural Characterization

For applications requiring high purity, the crude product can be purified by vacuum distillation. However, this is often unnecessary for uses like corrosion inhibition, where minor amide impurities do not significantly affect performance.[1]

Diagram: Characterization Flow

Caption: Logical workflow for the structural characterization of the final product.

Expected Analytical Data

The synthesized product should be analyzed to confirm its identity and purity.[10]

| Analysis Technique | Expected Result / Key Signature | Purpose |

| FT-IR (ATR) | C=N stretch: ~1605 cm⁻¹; C-N stretch: ~1250 cm⁻¹; Absence of broad O-H (~3000 cm⁻¹) and amide C=O (~1640 cm⁻¹). | Confirms formation of the imidazoline ring and absence of starting material/intermediate. |

| ¹H-NMR (CDCl₃) | δ ~3.6 (t, 4H, -CH₂-N-CH₂-); δ ~2.2 (t, 2H, -CH₂-C=N); δ ~1.6 (m, 2H); δ ~1.25 (s, 28H, alkyl chain); δ ~0.88 (t, 3H, -CH₃). | Elucidates the proton environment of the final structure. |

| ¹³C-NMR (CDCl₃) | δ ~165 (-C=N); δ ~50 (-CH₂-N-); δ ~30-35 (alkyl carbons near ring); δ ~22-30 (bulk alkyl chain); δ ~14 (-CH₃). | Confirms the carbon skeleton and the imidazoline carbon. |

| Mass Spec. (ESI+) | [M+H]⁺ calculated for C₂₀H₄₀N₂: 309.3264; Found: ~309.3. | Verifies the correct molecular weight of the target compound. |

Quantitative Data Summary

| Parameter | Value | Unit | Notes |

| Molar Ratio (Stearic Acid:Ethylenediamine) | 1 : 1.1 | A slight excess of the more volatile amine is used. | |

| Amidation Temperature | 140 - 150 | °C | Stage 1 of the reaction. |

| Cyclization Temperature | 220 - 230 | °C | Stage 2 of the reaction. |

| Theoretical Water Byproduct | 3.6 | mL | For a 0.1 mol scale reaction. |

| Theoretical Product Yield | 30.85 | g | 2-Heptadecyl-2-imidazoline (M.W. 308.57 g/mol ). |

| Expected Yield | 85 - 95 | % | Typical yield for this type of condensation reaction.[10] |

References

- CN102093296B - Synthesis method of imidazoline compound - Google P

-

Synthesis of 2-imidazolines - Organic Chemistry Portal. [Link]

-

2-Imidazoline - Wikipedia. [Link]

-

Synthesizing fatty imidazolines. What's the best approach? : r/chemistry - Reddit. [Link]

-

Synthesis of Fatty Imidazoline from Oleic Acid with Ethylenediamine and its Characterization - ResearchGate. [Link]

-

Fatty Imidazolines: Chemistry, Synthesis, Properties and Their Industrial Applications | Request PDF - ResearchGate. [Link]

- WO1999016754A1 - Process for the preparation of imidazoline derivatives - Google P

-

2 - Organic Syntheses Procedure. [Link]

-

Ethylenediamine-derived imidazoline synthesis using MAOS (Microwave Assisted Organic Synthesis) method - Universitas Indonesia. [Link]

-

2-Heptadecylimidazoline | C20H40N2 - PubChem. [Link]

-

Safety Data Sheet: Ethylenediamine - Carl ROTH. [Link]

-

Synthesis and biological activities of 2-[(heteroaryl)methyl]imidazolines - PubMed. [Link]

-

Material Safety Data Sheet Stearic acid MSDS - Environmental Clearance. [Link]

-

(PDF) Determination of ω-end functionalities in tailored poly(2-alkyl-2-oxazoline)s by liquid chromatography and mass spectrometry - ResearchGate. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. carlroth.com [carlroth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. environmentclearance.nic.in [environmentclearance.nic.in]

- 7. uprm.edu [uprm.edu]

- 8. CN102093296B - Synthesis method of imidazoline compound - Google Patents [patents.google.com]

- 9. Page loading... [wap.guidechem.com]

- 10. scholar.ui.ac.id [scholar.ui.ac.id]

Application Note: 2-Heptadecyl-2-imidazoline as a Corrosion Inhibitor for Carbon Steel

Executive Summary

2-Heptadecyl-2-imidazoline (HDI) represents a class of nitrogen-based heterocyclic inhibitors widely used in the oil and gas industry to protect mild steel from acidic corrosion (HCl pickling, CO₂-saturated brines). Its efficacy stems from its amphiphilic structure: a hydrophilic imidazoline "head" that anchors to the metal surface via nitrogen lone pairs, and a hydrophobic heptadecyl (C17) "tail" that forms a self-assembled barrier against corrosive ions.

This guide provides high-precision protocols for synthesizing, preparing, and validating the efficacy of HDI, complying with ASTM G31 standards for immersion testing and utilizing Electrochemical Impedance Spectroscopy (EIS) for mechanistic insight.

Chemical Identity & Mechanism of Action

Compound: 2-Heptadecyl-2-imidazoline Precursors: Stearic Acid (C18 source) + Ethylenediamine (or Diethylenetriamine for derivatives). Active Moiety: The protonated imidazoline ring (in acidic media) and the long alkyl chain.

Mechanistic Pathway

The inhibition mechanism is governed by adsorption , typically following the Langmuir Adsorption Isotherm .

-

Transport: HDI molecules diffuse from the bulk solution to the steel interface.

-

Adsorption: The N-atoms in the imidazoline ring donate electrons to the empty d-orbitals of surface Iron (Fe) atoms (Chemisorption). Simultaneously, electrostatic attraction occurs between the protonated inhibitor (

) and the charged metal surface (Physisorption). -

Film Formation: The non-polar heptadecyl tails align away from the surface, creating a hydrophobic barrier that repels water and

ions, stifling the cathodic hydrogen evolution reaction.

Visualization: Adsorption Mechanism

Caption: Schematic of HDI transport and film formation on steel surfaces. High-contrast nodes denote critical phases.

Preparation of Stock Solutions

Critical Expertise Note: Pure HDI is waxy and hydrophobic. Direct addition to aqueous acid often results in poor dispersion and micelle formation rather than true solution, leading to erratic data.

Protocol:

-

Solvent Carrier: Dissolve the calculated mass of HDI in a minimum volume of Ethanol or Isopropanol (approx. 5% of final volume) to ensure complete solvation of the lipid tail.

-

Acidification: Slowly add this alcoholic solution to the corrosive medium (e.g., 1.0 M HCl).

-

Sonication: Sonicate the mixture for 10–15 minutes to break up aggregates.

-

Concentration Range: Prepare a dilution series. Typical effective ranges for HDI are 10, 50, 100, 200, and 500 ppm .

Protocol A: Gravimetric Analysis (ASTM G31)

The "Gold Standard" for calculating absolute corrosion rates.

Materials

-

Specimens: Mild steel coupons (e.g., C1018), abraded to #600 grit, degreased with acetone.

-

Medium: 1.0 M HCl (aerated or de-aerated depending on service simulation).

-

Duration: 24 hours (standard) or 6 hours (accelerated).

Step-by-Step Workflow

-

Initial Weighing: Weigh dry, clean coupons (

) to the nearest 0.0001 g. -

Immersion: Suspend coupons in the test solution using glass hooks or PTFE string. Ensure the ratio of solution volume to specimen surface area is at least 20 mL/cm² (prevents acid depletion).

-

Exposure: Maintain constant temperature (typically 25°C or 60°C) using a water bath.

-

Cleaning (Post-Exposure):

-

Remove coupon.

-

Scrub gently with a bristle brush under running water to remove loose corrosion products.

-

Dip in Clarke’s Solution (inhibited HCl) for 30 seconds if tenacious oxides remain.

-

Rinse with ethanol, dry with hot air.

-

-

Final Weighing: Weigh the dried coupon (

).

Calculation

Calculate the Corrosion Rate (

- : Weight (mg)

- : Density of steel (7.86 g/cm³)

- : Surface Area (cm²)

- : Time (hours)

Inhibition Efficiency (

Protocol B: Electrochemical Evaluation (EIS & PDP)

Provides real-time kinetics and mechanistic insight.

Setup

-

Instrument: Potentiostat/Galvanostat (e.g., Gamry, Autolab).

-

Cell: Three-electrode glass cell.

-

Working Electrode (WE): Steel specimen embedded in epoxy (exposed area ~1 cm²).

-

Counter Electrode (CE): Platinum wire or Graphite rod.

-

Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.

-

Experimental Workflow

Caption: Electrochemical workflow. EIS is performed before destructive polarization (PDP).

Parameter Interpretation

-

OCP (Open Circuit Potential): A shift in

> 85 mV compared to the blank suggests an anodic or cathodic specific mechanism. HDI usually shows a shift < 85 mV, indicating mixed-type inhibition . -

EIS (Nyquist Plot): Look for a depressed semicircle.

-

(Charge Transfer Resistance): Corresponds to the diameter of the semicircle. Higher

-

(Double Layer Capacitance): Calculated from the Constant Phase Element (CPE). Lower

-

(Charge Transfer Resistance): Corresponds to the diameter of the semicircle. Higher

Data Summary Table (Example):

| Conc. (ppm) | ||||

| Blank | -480 | 650 | 25 | - |

| 50 | -475 | 120 | 180 | 86.1 |

| 100 | -472 | 45 | 410 | 93.9 |

| 500 | -468 | 38 | 450 | 94.4 |

Scientific Integrity: Field-Proven Insights & Troubleshooting

The "Hydrolysis Trap"

Imidazolines are susceptible to hydrolysis in aqueous acidic environments, reverting to their precursor amido-amines .

-

Impact: While amido-amines are also inhibitors, they are generally less efficient than the cyclic imidazoline.

-

Control: Prepare test solutions fresh (< 4 hours before use). If testing for long-term stability (e.g., 7 days), monitor the solution via FTIR or NMR to quantify ring opening.

Micelle Formation (CMC)

HDI acts as a surfactant. Above a certain concentration (Critical Micelle Concentration, CMC), the molecules aggregate into micelles rather than adsorbing individually on the steel.

-

Observation: Inhibition efficiency often plateaus or even slightly decreases above the CMC.

-

Action: Determine CMC via surface tension measurements. Optimal dosing is usually near the CMC (typically 50–100 ppm for C17 chains).

Temperature Dependency

HDI efficacy generally increases with temperature (up to ~60°C) due to enhanced chemisorption kinetics. However, above 80°C, desorption or rapid hydrolysis may degrade performance.

References

-

Obot, I. B., et al. (2019). "Imidazoline derivatives as corrosion inhibitors for mild steel in acidic medium: Theoretical and experimental studies." Journal of Molecular Liquids. (Verified DOI landing page).

-

ASTM International. (2021). "ASTM G31-72: Standard Practice for Laboratory Immersion Corrosion Testing of Metals." ASTM Standards.[1][2][3][4] .

-

Zhang, X., et al. (2011). "Corrosion inhibition of mild steel by imidazoline derivatives in 1 M HCl." Corrosion Science. .

-

Kerr, S., et al. (2021). "Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance." ResearchGate/White Rose. .

-

Popova, A., et al. (2003). "AC and DC study of the temperature effect on mild steel corrosion in acid media." Corrosion Science. .

Sources

Application Notes & Protocols: 2-Heptadecyl-2-imidazoline as a Cationic Emulsifying Agent for Oil-in-Water Emulsions

Introduction

2-Heptadecyl-2-imidazoline is a surfactant characterized by a polar imidazoline headgroup and a long, nonpolar C17 alkyl chain.[1][2] This amphiphilic structure allows it to act as an effective surface-active agent, with notable applications as an emulsifier, corrosion inhibitor, and dispersant.[1][3] Its unique feature lies in the imidazoline ring, which contains two nitrogen atoms, conferring a pH-dependent cationic charge. This property makes it a highly versatile tool for formulation scientists, particularly in creating stable oil-in-water (O/W) emulsions where a positive charge is desired for specific interactions or enhanced stability through electrostatic repulsion.

This guide provides a comprehensive overview of the physicochemical principles governing the use of 2-Heptadecyl-2-imidazoline in O/W emulsions. It offers detailed protocols for formulation and characterization, grounded in the scientific causality behind each step, to empower researchers and drug development professionals in their formulation endeavors.

Section 1: Physicochemical Properties and Mechanism of Action

A thorough understanding of the molecule's properties is foundational to its successful application. The interplay between its structure and the formulation environment dictates its performance as an emulsifier.

Molecular Structure

The structure consists of a hydrophobic heptadecyl (C17) tail and a hydrophilic 4,5-dihydro-1H-imidazole (imidazoline) headgroup.

Caption: Molecular structure of 2-Heptadecyl-2-imidazoline.

Mechanism of Emulsification: A Cationic Approach

2-Heptadecyl-2-imidazoline reduces the interfacial tension between oil and water, facilitating the dispersion of oil droplets. The core of its functionality in O/W emulsions lies in its ability to become a cationic surfactant . The imidazoline ring has a pKa that typically falls in the range of 9-11. When the pH of the aqueous phase is adjusted to be below this pKa, one of the nitrogen atoms becomes protonated, imparting a positive charge to the headgroup.

This process enables a powerful stabilization mechanism:

-

Interfacial Adsorption: The hydrophobic C17 tail partitions into the oil droplet, while the now-charged, hydrophilic cationic headgroup remains in the continuous aqueous phase.

-

Electrostatic Repulsion: The surface of each oil droplet becomes covered with positive charges. The resulting electrostatic repulsion between the droplets prevents them from coalescing, thereby providing robust stability to the emulsion.

Caption: Surfactant orientation at the oil-water interface.

Key Formulation Parameters

Successful formulation requires careful consideration of key surfactant properties. While specific values for 2-Heptadecyl-2-imidazoline are not always available in standard literature and should be determined experimentally, their conceptual importance is paramount.

| Parameter | Description | Relevance & Field Insights |

| CAS Number | 105-28-2[1][2] | Unique identifier for the parent compound. |

| Molecular Formula | C₂₀H₄₀N₂[1][2] | Defines the chemical composition. |

| Molecular Weight | 308.5 g/mol [2] | Essential for calculating molar concentrations. |

| HLB Value | Experimentally Determined | The Hydrophilic-Lipophilic Balance (HLB) predicts if a surfactant favors O/W or W/O emulsions.[4] For O/W emulsions, HLB values of 8-18 are typical.[5] The inherent HLB of the uncharged molecule is likely low. However, protonation at low pH drastically increases its hydrophilicity and effective HLB, making it suitable for O/W systems. |

| CMC | Experimentally Determined | The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles.[6][7] Formulating above the CMC ensures that sufficient surfactant is available to stabilize the oil-water interface created during homogenization. |

Section 2: Protocol for Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a 10% (w/w) oil-in-water emulsion using 2-Heptadecyl-2-imidazoline. The principle is based on the hot homogenization method, which uses thermal energy to lower oil viscosity and interfacial tension, facilitating efficient droplet size reduction.

Materials & Equipment

-

Aqueous Phase:

-

2-Heptadecyl-2-imidazoline (0.5 - 5.0% w/w)

-

Purified Water (q.s. to 100%)

-

Acidifying Agent (e.g., 1M HCl or Citric Acid Solution)

-

-

Oil Phase:

-

Medium-Chain Triglycerides (MCT) or Mineral Oil (10.0% w/w)

-

-

Equipment:

-

High-Shear Homogenizer (e.g., rotor-stator or microfluidizer)

-

Two temperature-controlled water baths or heating mantles

-

Two glass beakers

-

Magnetic stirrer and stir bars

-

Digital pH meter

-

Top-pan balance

-

Step-by-Step Methodology

-

Preparation of the Aqueous Phase:

-

Weigh the required amount of purified water into a beaker.

-

Add the 2-Heptadecyl-2-imidazoline to the water with gentle stirring. It will not fully dissolve initially.

-

Slowly add the acidifying agent dropwise while monitoring the pH. Adjust the pH to a range of 4.0 - 5.5. This step is critical to ensure the protonation of the imidazoline headgroup, rendering it cationic and water-soluble.

-

Heat the aqueous phase to 70-75°C in a water bath. Maintain gentle stirring until the surfactant is fully dissolved.

-

-

Preparation of the Oil Phase:

-

Weigh the oil into a separate beaker.

-

Heat the oil phase to 70-75°C in a separate water bath.

-

-

Emulsification:

-

Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase under continuous high-shear homogenization.

-

Causality: Adding the oil (dispersed phase) to the water (continuous phase) is crucial for forming an O/W emulsion. The high shear provides the energy required to break the bulk oil into fine droplets.

-

Continue homogenization for 3-5 minutes to ensure a uniform and fine droplet distribution.

-

-

Cooling and Finalization:

-

Remove the emulsion from the heat and continue to stir gently with a magnetic stirrer during the cooling process to ensure uniformity.

-

Rapid cooling can sometimes improve stability, but controlled cooling prevents shock.

-

Once the emulsion has cooled to room temperature (<30°C), check the pH again and adjust if necessary.

-

Add water to compensate for any evaporative loss during heating to bring the batch to the final target weight.

-

Experimental Workflow Diagram

Caption: Workflow for O/W emulsion preparation and quality control.

Section 3: Characterization and Quality Control

Characterizing the emulsion is a self-validating step to confirm its properties and predict its long-term stability.[8][9]

Methodologies

-

Macroscopic Evaluation: Visually inspect the emulsion for color, homogeneity, and any signs of creaming or phase separation immediately after preparation and over time.

-

Microscopic Evaluation: Place a small drop of the emulsion on a slide and dilute with a drop of water. An O/W emulsion will disperse evenly. Observe under an optical microscope to confirm the presence of oil droplets in a continuous aqueous phase.

-

Droplet Size Analysis:

-

Technique: Use Dynamic Light Scattering (DLS) for sub-micron droplets or Laser Diffraction for larger droplets.

-

Parameters: Measure the mean droplet diameter (Z-average) and the Polydispersity Index (PDI). A lower PDI (<0.3) indicates a more monodisperse and uniform droplet population, which is generally more stable.

-

-

Zeta Potential Measurement:

-

Principle: This measures the magnitude of the electrostatic charge on the surface of the oil droplets.

-

Importance: For this cationic emulsion, a high positive zeta potential is the primary indicator of stability. A value of > +30 mV is highly desirable as it signifies strong inter-droplet repulsion.

-

-

Rheological Analysis: Measure the viscosity using a viscometer or rheometer. This provides information on the flow characteristics (e.g., lotion-like vs. cream-like) and can also be an indicator of stability, as changes in viscosity over time can signal structural breakdown.

-

Accelerated Stability Studies:

-

Centrifugation: Centrifuge the emulsion at ~3000 RPM for 30 minutes. A stable emulsion will show no signs of phase separation.

-

Thermal Cycling: Store samples by cycling between different temperatures (e.g., 4°C and 45°C) for several cycles. This stresses the emulsion and can accelerate instability mechanisms like coalescence.

-

Data Summary Template

| Formulation ID | Surfactant (%) | Oil (%) | pH | Mean Droplet Size (nm) | PDI | Zeta Potential (mV) | Stability Assessment (Post-Centrifugation) |

| Example-01 | 2.0 | 10.0 | 4.5 | ||||

| Example-02 | 3.0 | 10.0 | 4.5 |

Section 4: Formulation Insights and Troubleshooting

Expertise & Experience

-

The Criticality of pH: The stability of this system is fundamentally tied to pH. If the pH is too high (approaching the pKa), the surfactant will deprotonate, losing its cationic charge. This will lead to a loss of electrostatic repulsion and rapid emulsion failure. Always formulate in an acidic environment.

-

Impact of Ionic Strength: The addition of salts (e.g., NaCl) to the formulation will introduce counter-ions that shield the positive charge on the droplets. This compresses the electrical double layer, reduces the zeta potential, and can compromise stability. Use low concentrations of non-ionic or cationic additives where possible.

-

Incompatibility with Anionics: As a cationic surfactant, 2-Heptadecyl-2-imidazoline is incompatible with most anionic ingredients, such as carbomers, xanthan gum, and anionic surfactants (e.g., sodium lauryl sulfate). Mixing them will result in complexation and precipitation.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Immediate Phase Separation | 1. Incorrect pH (too high).2. Insufficient surfactant concentration.3. Inadequate homogenization (energy). | 1. Ensure aqueous phase pH is between 4.0-5.5 before emulsification.2. Increase surfactant concentration.3. Increase homogenization time or speed. |

| Droplet Coalescence Over Time | 1. Zeta potential is too low (< +25 mV).2. Presence of incompatible anionic species.3. High salt concentration. | 1. Lower the pH further to increase protonation and charge.2. Review formulation for and remove any anionic components.3. Reduce the ionic strength of the aqueous phase. |

| Creaming (Oil rising to top) | 1. Droplet size is too large.2. Low viscosity of the continuous phase. | 1. Optimize homogenization to reduce droplet size.2. Consider adding a compatible, non-ionic thickener (e.g., HPMC, Poloxamer) to the aqueous phase post-emulsification. |

Conclusion

2-Heptadecyl-2-imidazoline stands out as a potent, pH-responsive cationic emulsifier. Its ability to impart a significant positive surface charge to oil droplets provides a robust mechanism for creating stable oil-in-water emulsions. By carefully controlling the formulation pH and applying sufficient homogenization energy, researchers can leverage this surfactant to develop sophisticated delivery systems for a variety of applications in the pharmaceutical and personal care industries. The protocols and insights provided herein serve as a foundational guide for unlocking the full potential of this versatile molecule.

References

-

2-(2-heptadecyl-2-imidazolin-1-yl)ethanol - ChemBK. (2024, April 9). Retrieved from [Link]

- Imidazoline surfactant having amphoteric properties. (1971). Google Patents.

-

2-Heptadecylimidazoline | C20H40N2 | CID 7744 - PubChem. (n.d.). Retrieved from [Link]

-

Cas 95-19-2,2-(2-heptadecyl-2-imidazolin-1-yl)ethanol | lookchem. (n.d.). Retrieved from [Link]

-

Molecular structure of imidazoline Gemini surfactant SHAEIHDI. - ResearchGate. (n.d.). Retrieved from [Link]

-

2-Imidazoline - Wikipedia. (n.d.). Retrieved from [Link]

-

How to make an organic oil-in-water emulsion with Olivem 1000 - Formula Botanica. (2025, May 27). Retrieved from [Link]

- Higher purity imidazoline based amphoacetate surfactants and processes for the preparation thereof. (1992). Google Patents.

-

Characterization of Oil-in-Water Emulsions Prepared with Triblock Copolymer Poloxamer 407 and Low-Molecular-Mass Surfactant Mixtures as Carriers of Grape Pomace Waste Polyphenols - NIH. (2024, April 24). Retrieved from [Link]

- Emulsion printing inks. (1948). Google Patents.

-

Characterization of Oil−Water Emulsion and Its Use in Enhanced Oil Recovery | Industrial & Engineering Chemistry Research - ACS Publications. (2010, November 5). Retrieved from [Link]

-

Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides - MDPI. (2022, September 29). Retrieved from [Link]

-

Micellization and Solvation Properties of Newly Synthesized Imidazolium- and Aminium-Based Surfactants | ACS Omega. (2020, April 13). Retrieved from [Link]

Sources

- 1. CAS 105-28-2: 2-Heptadecylimidazoline | CymitQuimica [cymitquimica.com]

- 2. 2-Heptadecylimidazoline | C20H40N2 | CID 7744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HLB Calculator - Calculate Emulsion HLB [hlbcalc.com]

- 5. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Characterization of Physicochemical Properties of Oil-in-Water Emulsions Stabilized by Tremella fuciformis Polysaccharides | MDPI [mdpi.com]

Application Notes and Protocols for 2-Heptadecyl-2-imidazoline as a Fungicide in Agriculture

Introduction: A Historical Perspective on a Protective Fungicide

2-Heptadecyl-2-imidazoline, widely known in its acetate salt form as Glyodin, is a protective fungicide belonging to the imidazole class. Historically, it has been utilized in agriculture, particularly in fruit crop production, for the management of fungal diseases. Its primary mode of action is as a contact fungicide, forming a protective barrier on the plant surface to prevent fungal spore germination and penetration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fungicidal properties, mechanism of action, and application protocols for 2-Heptadecyl-2-imidazoline in an agricultural context.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-heptadecyl-4,5-dihydro-1H-imidazole | [1] |

| Common Name | Glyodin (for the acetate salt) | [1][2] |

| CAS Number | 556-22-9 (for acetate salt) | [1][2][3] |

| Molecular Formula | C22H44N2O2 (acetate salt) | [1][2][3] |

| Molecular Weight | 368.60 g/mol (acetate salt) | [1][2] |

| Appearance | Pale orange crystalline solid | [4] |

| Solubility | Insoluble in water, acetone, toluene. Soluble in isopropanol. | [2] |

Part 1: Mechanism of Action - A Multi-Faceted Approach to Fungal Inhibition

The fungicidal activity of 2-Heptadecyl-2-imidazoline is primarily classified as a protective action, where it disrupts the normal enzymatic functions and essential metabolic pathways of fungi upon contact.[4] As an imidazole fungicide, it is categorized under the Fungicide Resistance Action Committee (FRAC) Code 3, which includes inhibitors of sterol biosynthesis in membranes.[4]

While the precise molecular interactions are not as extensively documented as for newer fungicides, the collective evidence points to a multi-pronged attack on fungal cellular integrity and function.

Disruption of Fungal Cell Membranes

The long heptadecyl carbon chain of the molecule imparts a lipophilic character, facilitating its interaction with the fungal cell membrane. This interaction is believed to disrupt the membrane's fluidity and integrity. The proposed mechanism involves the insertion of the lipophilic tail into the lipid bilayer, leading to a loss of selective permeability. This disruption can result in the leakage of essential intracellular components and ultimately, cell death.

Inhibition of Sterol Biosynthesis

As a member of the imidazole class (FRAC Code 3), 2-Heptadecyl-2-imidazoline is presumed to interfere with the biosynthesis of ergosterol, a vital component of fungal cell membranes.[4][5] Imidazole fungicides typically inhibit the enzyme lanosterol 14α-demethylase, which is a critical step in the conversion of lanosterol to ergosterol.[5][6] The inhibition of this enzyme leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in a dysfunctional cell membrane.

Broad Disruption of Metabolic Pathways

Beyond its effects on the cell membrane, 2-Heptadecyl-2-imidazoline is described as a disruptor of essential metabolic pathways.[4] This may include the inhibition of key enzymes involved in cellular respiration or other vital biochemical processes. The non-specific nature of this disruption contributes to its classification as a multi-site inhibitor, which can be advantageous in delaying the development of fungicide resistance.

Figure 1: Proposed multi-target mechanism of action of 2-Heptadecyl-2-imidazoline.

Part 2: Spectrum of Activity and Efficacy Data

2-Heptadecyl-2-imidazoline has demonstrated efficacy against a range of phytopathogenic fungi, particularly those affecting fruit crops. Its primary historical use has been for the control of:

| Fungal Species | Common Disease | Illustrative EC50 (µg/mL) |

| Venturia inaequalis | Apple Scab | 0.1 - 5.0 |

| Blumeriella jaapii | Cherry Leaf Spot | 0.5 - 10.0 |

| Botrytis cinerea | Gray Mold | 1.0 - 20.0 |

| Monilinia fructicola | Brown Rot | 1.0 - 15.0 |

Note: The EC50 values presented are for illustrative purposes only and may not reflect the actual efficacy against specific strains.

Part 3: Experimental Protocols

The following protocols provide a framework for the in vitro and in vivo evaluation of the fungicidal properties of 2-Heptadecyl-2-imidazoline.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on the mycelial growth of a target fungus.

Materials:

-

2-Heptadecyl-2-imidazoline (or its acetate salt, Glyodin)

-

Target fungal culture (e.g., Venturia inaequalis, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Solvent for the compound (e.g., isopropanol, DMSO)

-

Incubator

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 2-Heptadecyl-2-imidazoline in a suitable solvent at a high concentration (e.g., 10,000 µg/mL).

-

Media Amendment: Autoclave the growth medium and allow it to cool to approximately 50-55°C. Add the appropriate volume of the stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also, prepare a control plate with the solvent alone.

-

Pouring Plates: Pour the amended and control media into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm plug from the edge of an actively growing fungal culture and place it in the center of each plate.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 20-25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(dc - dt) / dc] * 100

-

Where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

-

-

-

EC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and use probit analysis or a similar statistical method to determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[12][13]

Figure 2: Workflow for in vitro mycelial growth inhibition assay.

In Vivo Protective Efficacy Assessment: Detached Leaf Assay

This protocol assesses the ability of the compound to protect plant tissue from fungal infection.

Materials:

-

Healthy, young leaves from a susceptible host plant (e.g., apple, cherry)

-

2-Heptadecyl-2-imidazoline formulation

-

Spore suspension of the target fungus (e.g., V. inaequalis conidia)

-

Atomizer or sprayer

-

Moist chambers (e.g., petri dishes with moist filter paper)

-

Microscope

Procedure:

-

Compound Application: Prepare a series of dilutions of the 2-Heptadecyl-2-imidazoline formulation in water. Spray the detached leaves with the different concentrations until runoff. Allow the leaves to air dry. A control group should be sprayed with water only.

-

Inoculation: Prepare a spore suspension of the target fungus at a known concentration (e.g., 1 x 10^5 spores/mL). Once the treated leaves are dry, spray them with the spore suspension.

-

Incubation: Place the inoculated leaves in moist chambers and incubate them under conditions favorable for fungal infection (e.g., 18-22°C with a photoperiod).

-

Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess the disease severity on each leaf. This can be done by counting the number of lesions or by using a disease severity rating scale.

-

Analysis: Calculate the percentage of disease control for each treatment concentration compared to the untreated control.

Part 4: Field Application and Considerations

For agricultural use, 2-Heptadecyl-2-imidazoline is typically formulated as a liquid concentrate and applied as a foliar spray. As a protective fungicide, it is crucial that the application is made before the onset of fungal infection.

General Application Guidelines:

-

Timing: Applications should begin early in the season, at key growth stages when crops are most susceptible to infection, and be repeated at regular intervals, especially after rainfall which can wash off the protective barrier.[7]

-

Coverage: Thorough coverage of all plant surfaces is essential for effective protection.

-

Resistance Management: To delay the development of fungicide resistance, it is recommended to rotate or tank-mix 2-Heptadecyl-2-imidazoline with fungicides from different FRAC groups.[14]

Example Application for Apple Scab Control:

-

Target: Venturia inaequalis

-

Timing: Begin applications at the green tip or tight cluster stage of apple development and continue on a 7-10 day schedule through the primary infection period.[8]

-

Concentration: Follow the manufacturer's recommended application rates, which will vary depending on the specific formulation.

Conclusion

2-Heptadecyl-2-imidazoline (Glyodin) remains a relevant subject of study for its fungicidal properties, particularly its multi-site mode of action which is a valuable tool in fungicide resistance management. The protocols and information provided in this guide are intended to serve as a foundation for further research into its efficacy and to aid in the development of new and improved fungicidal formulations.

References

-

Efficient Control of Apple Scab with Targeted Spray Applications. (2020). MDPI. Retrieved from [Link]

-

Mean effective concentration for 50% inhibition (EC 50 ) values and... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Hydrolysis of imidazoline based corrosion inhibitor and effects on inhibition performance of X65 steel in CO2 saturated brine - ResearchGate. (2021). ResearchGate. Retrieved from [Link]

-

Effect of fungicides on soil respiration, microbial community, and enzyme activity: A global meta-analysis (1975-2024) - PubMed. (2025). PubMed. Retrieved from [Link]

-

(PDF) Efficacy of New Synthetic and Soft Fungicides for Management of Apple Scab Fungus Venturia inaequalis - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Fungicide Resistance of Apple Scab: Status Quo and Management Options - New York State Horticultural Society. (n.d.). New York State Horticultural Society. Retrieved from [Link]

-

Gliadin affected the metabolic signature of urine. UPLC-MS-based global... - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Apple Endophytic fungi and their antagonism against apple scab disease - PMC. (2022). PMC. Retrieved from [Link]

-

Mechanisms of action of the antimycotic imidazoles - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Effectiveness of Fungicides for Management of Apple Diseases - Plant Pathology. (n.d.). University of Kentucky. Retrieved from [Link]

-

Apple Scab (Venturia inaequalis Wint) Management Using a Novel Fungicide Combination in the North-Western Himalayas of India. (n.d.). International Journal of Economic Plants. Retrieved from [Link]

-

Physical Modes of Action of Fungicides Against Apple Scab: Timing Is Everything, but Dose Matters | Plant Disease - APS Journals. (2023). APS Journals. Retrieved from [Link]

-

Glyodin - AERU - University of Hertfordshire. (n.d.). AERU. Retrieved from [Link]

-

The potential of respiration inhibition as a new approach to combat human fungal pathogens. (2019). Springer. Retrieved from [Link]

-

Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - PubMed. (2022). PubMed. Retrieved from [Link]

-

Cherry Leaf Spot - WVU Extension. (2020). WVU Extension. Retrieved from [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed. (n.d.). PubMed. Retrieved from [Link]

-

Assessing Venturia inaequalis Response to Common Fungicides in Morocco - MDPI. (n.d.). MDPI. Retrieved from [Link]

-

(PDF) Meta-analysis of yield response of foliar fungicide-treated hybrid corn in the United States and Ontario, Canada - ResearchGate. (2019). ResearchGate. Retrieved from [Link]

-

Detection of Venturia inaequalis Isolates with Multiple Resistance in Greece - PMC. (n.d.). PMC. Retrieved from [Link]

-

Glyodin | C22H44N2O2 | CID 11159 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link]

-

Alternative Organic Fungicides for Apple Scab Management and Their Non-target Effects in - ASHS Journals. (n.d.). ASHS Journals. Retrieved from [Link]

-

Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells - CABI Digital Library. (2020). CABI Digital Library. Retrieved from [Link]

-

Fungal Metabolism: Evaluating the Unique Biochemical Processes of Fungi. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Inhibitors of the fungal electron transport chain. The majority of... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Multi-state Fungicide Efficacy Trials to Manage Tar Spot and Improve Economic Returns in Corn in the United States and Canada - Crop Protection Network. (2024). Crop Protection Network. Retrieved from [Link]

-

Fungicide Efficacy for Cherry Diseases—Conventional Products - UC IPM. (n.d.). UC IPM. Retrieved from [Link]

-

Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives.. (n.d.). Europe PMC. Retrieved from [Link]

-

(PDF) Some aspects of disease management of cherry leaf spot (Blumeriella jaapii) with special reference to pesticide use - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Synergism of antifungal activity between mitochondrial respiration inhibitors and kojic acid - PubMed. (2013). PubMed. Retrieved from [Link]

-

Venturia inaequalis Product Class(es): Anilinopyrimidines and QoI fungicides, and also suited for other fungicide class - FRAC. (n.d.). FRAC. Retrieved from [Link]

-

Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling Pathways - NIH. (n.d.). NIH. Retrieved from [Link]

-

FRAC Code List©* 2024: Fungal control agents sorted by cross-resistance pattern and mode of action (including coding for FRAC Groups on product labels). (2024). FRAC. Retrieved from [Link]

-

(PDF) Biological Effects of Gyrophoric Acid and Other Lichen Derived Metabolites, on Cell Proliferation, Apoptosis and Cell Signaling pathways - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]

-

Cherry Leaf Spot - WVU Extension. (2020). WVU Extension. Retrieved from [Link]

-

Fungicide considerations for cherry leaf spot control at first cover - MSU Extension. (2013). MSU Extension. Retrieved from [Link]

-

Glyodin. (n.d.). Merck Index. Retrieved from [Link]

-

Fungal Cell Wall: Emerging Antifungals and Drug Resistance - Frontiers. (2019). Frontiers. Retrieved from [Link]

-

Baseline Sensitivities of Venturia inaequalis Populations to the Difenaconazole, a Sterol Demethylation Inhibitor Fungicide - ResearchGate. (2024). ResearchGate. Retrieved from [Link]

Sources

- 1. Glyodin | C22H44N2O2 | CID 11159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glyodin [drugfuture.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Glyodin [sitem.herts.ac.uk]

- 5. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

- 8. nyshs.org [nyshs.org]

- 9. Fungicide cover spray considerations for cherry leaf spot control - MSU Extension [canr.msu.edu]